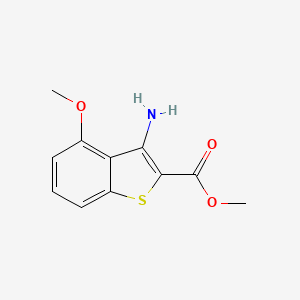

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, characterized by a benzene ring fused to a thiophene ring. The presence of an amino group and a methoxy group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The amino and methoxy groups can participate in hydrogen bonding, influencing enzyme activity or receptor binding. The compound's structure allows for enhanced stability and bioavailability due to the electronic properties imparted by these functional groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | Antibacterial |

| Compound B | 0.03 | 0.06 | Antifungal |

Anticancer Activity

In vitro studies have demonstrated that this compound analogs possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example, compounds derived from this scaffold have been shown to significantly suppress the growth of pancreatic cancer cells in a dose-dependent manner .

Table 2: Anticancer Activity of Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound C | Miapaca2 (Pancreatic) | 5 | Induction of apoptosis |

| Compound D | HER-2 positive cells | 10 | Inhibition of receptor tyrosine kinases |

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Study on Antitumor Activity : A study synthesized various derivatives and tested their efficacy against human cancer cell lines. Results indicated that certain derivatives exhibited enhanced capabilities to inhibit tumor growth compared to standard treatments like Gefitinib .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of related benzothiophene compounds, finding that some exhibited significantly lower MIC values against resistant bacterial strains compared to conventional antibiotics .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Studies employing advanced techniques such as molecular docking and binding assays will be crucial for understanding its interactions with specific biological targets . Additionally, exploring structure-activity relationships will aid in optimizing its pharmacological profiles for therapeutic applications.

Applications De Recherche Scientifique

Research indicates that Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate exhibits a range of biological activities, particularly in the field of oncology.

Anticancer Properties

Studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it has shown cytotoxicity comparable to established chemotherapeutic agents in assays involving human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with half-maximal inhibitory concentration (IC50) values indicating potent activity.

Pharmaceutical Development

Given its promising biological activities, this compound is being investigated as a lead compound for the development of new drugs targeting various diseases. Its structural characteristics make it a candidate for further optimization in drug design .

Case Study 1: Antiproliferative Activity Assessment

A recent study evaluated the antiproliferative effects of this compound on multiple myeloma-derived L363 cells. The results indicated significant cytotoxicity, supporting its potential as an anticancer agent .

Case Study 2: Structural Optimization for Enhanced Efficacy

Research focused on optimizing structural derivatives of this compound to enhance its anticancer efficacy. Variations in substituents were systematically explored to identify compounds with improved biological activity and reduced side effects .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The amino group at the 3-position participates in copper-catalyzed Ullmann-type coupling reactions with aryl halides. For example, under mild conditions (CuI catalyst, l-proline ligand, KCO base, DMF solvent, 90°C), it couples with substituted iodobenzenes to yield N-aryl derivatives (Table 1) .

Table 1: Selected Cross-Coupling Reactions and Yields

| Aryl Halide | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| 4-Iodoanisole | 3a | 86 | CuI, l-proline, KCO, DMF, 90°C |

| 2-Iodoanisole | 3b | 72 | CuI, l-proline, KCO, DMF, 90°C |

| 4-Fluoroiodobenzene | 3c | 94 | CuI, l-proline, KCO, DMF, 90°C |

| 3-(Trifluoromethyl)iodobenzene | 3f | 73 | CuI, l-proline, KCO, DMF, 90°C |

Key observations:

-

Electron-donating groups (e.g., methoxy) on the aryl iodide enhance reaction yields .

-

Steric hindrance (e.g., ortho-substituted iodides) reduces efficiency .

Cyclization Reactions

Prolonged heating (72 hours) in the presence of CuI and l-proline induces cyclization, forming a tetracyclic diazepinone derivative (4 ) in 41% yield (Scheme 1) .

Scheme 1: Cyclization to Diazepinone

textMethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate → Heating (CuI, l-proline, DMF) → Tetracyclic diazepinone (**4**)

Ester Hydrolysis

The methyl ester at the 2-position undergoes hydrolysis under basic conditions (e.g., NaOH, HO/EtOH) to form the corresponding carboxylic acid, enabling further derivatization.

Example Reaction:

Functionalization of the Amino Group

The primary amine participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Diazotization : Forms diazonium salts with NaNO/HCl, enabling Sandmeyer reactions (e.g., bromination or cyanation).

Example Diazotization Pathway:

Electrophilic Substitution

The methoxy group directs electrophilic substitution to the para position. Halogenation (e.g., bromination with Br/FeBr) occurs selectively at the 5-position of the benzothiophene ring .

Stability and Side Reactions

Propriétés

IUPAC Name |

methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-14-6-4-3-5-7-8(6)9(12)10(16-7)11(13)15-2/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQFKIXDQUQACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445093 | |

| Record name | Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-88-5 | |

| Record name | Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.